REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:12]=[CH:11][CH:10]=[C:8](C)[C:6]=1O)=[O:4].C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:15](=[O:16])C=1.[Na+].[Na+]>O>[OH:16][CH2:15][CH:10]1[CH2:8][CH2:6][CH:5]([CH2:3][OH:4])[CH2:12][CH2:11]1 |f:1.2.3|
|
Name
|
polyethylene terephthalate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(O)C(C)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WASH
|
Details
|
to washing
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCC(CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:12]=[CH:11][CH:10]=[C:8](C)[C:6]=1O)=[O:4].C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:15](=[O:16])C=1.[Na+].[Na+]>O>[OH:16][CH2:15][CH:10]1[CH2:8][CH2:6][CH:5]([CH2:3][OH:4])[CH2:12][CH2:11]1 |f:1.2.3|
|
Name
|
polyethylene terephthalate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(O)C(C)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WASH
|
Details
|
to washing
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCC(CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:12]=[CH:11][CH:10]=[C:8](C)[C:6]=1O)=[O:4].C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:15](=[O:16])C=1.[Na+].[Na+]>O>[OH:16][CH2:15][CH:10]1[CH2:8][CH2:6][CH:5]([CH2:3][OH:4])[CH2:12][CH2:11]1 |f:1.2.3|
|
Name
|
polyethylene terephthalate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(O)C(C)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WASH
|
Details
|
to washing
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCC(CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |